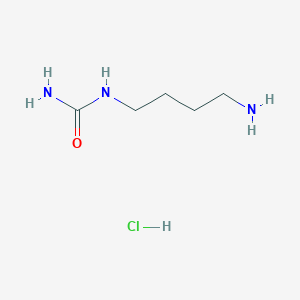

(4-氨基丁基)脲盐酸盐

描述

“(4-Aminobutyl)urea hydrochloride” is a chemical compound with the CAS Number: 1310964-83-0 . It has a molecular weight of 167.64 and is available in solid form . It is typically used in laboratory settings and for the synthesis of other substances .

Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been found suitable for gram scale synthesis of molecules having commercial application in large volumes .Molecular Structure Analysis

The molecular formula of “(4-Aminobutyl)urea hydrochloride” is C5H13N3O . It has an average mass of 131.176 Da and a Monoisotopic mass of 131.105865 Da .Physical And Chemical Properties Analysis

“(4-Aminobutyl)urea hydrochloride” is a solid substance . Further physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others can be found in specialized databases .科学研究应用

生物相容性和抗菌活性

(Cai, Zhou, Xu, & Cao, 2019) 探讨了在 KOH/LiOH/脲水溶液中合成的羟基丁基壳聚糖 (HBCS)。这些 HBCS 表现出优异的生物相容性,促进了正常细胞的增殖。它们还对金黄色葡萄球菌和大肠杆菌表现出抗菌活性,表明它们在生物医学应用中的潜力。

蛋白质稳定性分析

蛋白质稳定性在理解蛋白质折叠和功能方面至关重要,可以使用尿素等变性剂进行评估。 (Monera, Kay, & Hodges, 1994) 研究了尿素和盐酸胍如何影响蛋白质稳定性,深入了解了静电相互作用在蛋白质折叠中的作用。

氨基酸溶解度

了解氨基酸在各种溶剂中的溶解度是生物化学中的关键。 (Nozaki & Tanford, 1970) 研究了氨基酸在盐酸胍溶液中的溶解度,并将其与尿素进行比较,揭示了这些溶剂增溶作用的模式。

生物体中的代谢途径

涉及尿素的代谢途径,例如在酿酒酵母中,在生物化学和分子生物学中具有重要意义。 (Vissers, André, Muyldermans, & Grenson, 1990) 研究了该酵母中 4-氨基丁酸和尿素分解代谢途径的诱导,揭示了控制这些途径的调控因子。

尿素循环障碍

(Qi, Hosoi, Okuma, Kaneko, & Nomura, 2004) 讨论了 4-苯基丁酸钠(一种脂肪酸衍生物)在治疗尿素循环障碍中的治疗作用。这项研究强调了化学伴侣在治疗此类疾病中的潜力,通过减少错误折叠的蛋白质聚集和减轻内质网应激。

蛋白质-变性剂相互作用

蛋白质与尿素等变性剂之间的相互作用为蛋白质结构和稳定性提供了有价值的见解。 (Makhatadze, 1999) 总结了有关尿素和盐酸胍变性作用的热力学信息,阐明了这些试剂如何影响蛋白质折叠。

作用机制

Target of Action

It is structurally similar to agmatine, a natural metabolite of the amino acid arginine . Agmatine has been shown to exert modulatory action at multiple molecular targets, notably neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism .

Mode of Action

Agmatine, a structurally similar compound, has been found to exert modulatory actions directly and indirectly at multiple key molecular targets underlying cellular control mechanisms of cardinal importance in health and disease . It is considered capable of exerting its modulatory actions simultaneously at multiple targets .

Biochemical Pathways

Agmatine is known to be formed by the decarboxylation of l-arginine by the mitochondrial enzyme arginine decarboxylase (adc) . Agmatine degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis .

Pharmacokinetics

Agmatine, a structurally similar compound, is known to have several physiological effects, including mildly reducing heart rate and blood pressure .

Result of Action

Agmatine, a structurally similar compound, has been shown to have several physiological effects, including mildly reducing heart rate and blood pressure .

属性

IUPAC Name |

4-aminobutylurea;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O.ClH/c6-3-1-2-4-8-5(7)9;/h1-4,6H2,(H3,7,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLBYNXGTCDIHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)N)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1310964-83-0 | |

| Record name | (4-aminobutyl)urea hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

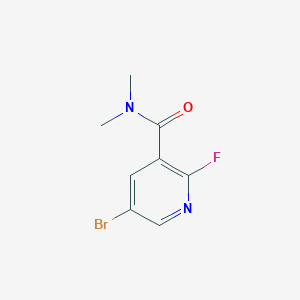

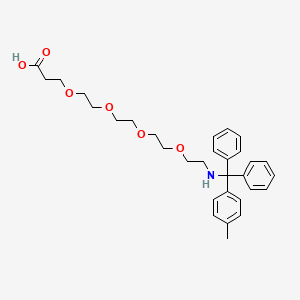

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[1-(3-Chloro-phenyl)-ethyl]-methyl-amino}-acetic acid](/img/structure/B3230697.png)

![9-Chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B3230759.png)